protamine P4
Description
Protamine P4 (HP4) is a minor basic protein found in human sperm nuclei, classified under the protamine II family alongside P2 and P3 . Protamines are small, arginine-rich proteins critical for chromatin condensation during spermiogenesis, replacing histones to compact DNA into a transcriptionally inert state . While protamine P1 (PRM1) is a single-copy gene product conserved across mammals, the protamine II family (P2, P3, P4) exhibits greater sequence diversity and functional specialization . This compound, though less abundant than P1 and P2, plays a role in stabilizing sperm chromatin through zinc binding and contributes to male fertility . Its unique N-terminal amino acid motif distinguishes it from other protamines, suggesting divergent evolutionary pathways .
Properties
CAS No. |
137368-49-1 |
|---|---|
Molecular Formula |
C9H9NO3 |
Synonyms |
protamine P4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Protamines
*Exact length varies; structural data for P4 is inferred from gene sequencing .
- Evolutionary Divergence : Protamine P4 shares ancestral origins with P1 and P2 but diverges in its N-terminal structure, lacking the conserved phosphorylation sites seen in P2 . Unlike salmon protamine, which relies on a central arginine-rich region (AA 11–22) for bioactivity, human protamines (including P4) exhibit activity across broader domains .
- Gene Regulation : The P4 gene lacks the CP-box-like transcription modulating sequences abundant in P1, correlating with its lower expression levels .
Functional Efficacy
Table 2: Functional Comparison in Anticoagulant Neutralization
- Anticoagulant Reversal : this compound (tested as TDSP4) shows reduced efficacy in neutralizing low-molecular-weight heparin (LMWH) compared to full-length protamine and P2-derived TDSP5, requiring ~35 μg/μg LMWH for ~90% neutralization . This contrasts with salmon protamine, which achieves full neutralization at 25 μg/μg but poses dose-dependent toxicity risks .
- However, the central arginine-rich region shared across protamines is critical for bioactivity .
Species-Specific Variations
- Human Specificity : this compound is absent in rodents and most mammals, which primarily express P1 and P2 . Mice, for instance, rely on P2 for zinc-mediated chromatin stability, a role P4 may fulfill in humans .
- Fish vs.
Clinical and Therapeutic Implications
- Fertility: Aberrant P4 expression correlates with sperm chromatin defects, though its impact is less pronounced than P1/P2 deficiencies .
- Toxicity : Full-length protamine’s hemodynamic risks highlight the need for P4-derived analogs with improved safety profiles, though current data remain inconclusive .
Q & A
Basic: What experimental methodologies are recommended to quantify protamine P4 expression levels in sperm chromatin?
To quantify this compound, researchers can employ reversed-phase high-performance liquid chromatography (RP-HPLC) for precise separation and quantification based on hydrophobicity differences between protamine isoforms . Western blotting using antibodies specific to this compound (validated for cross-reactivity) is also effective, though optimization of reducing conditions is critical due to disulfide bonds in protamines . For large-scale studies, mass spectrometry provides high-resolution identification and quantification, particularly when analyzing post-translational modifications. Include internal controls (e.g., spiked synthetic this compound) to validate recovery rates and minimize matrix interference.
Basic: What structural models explain this compound’s role in sperm DNA compaction?
The Balhorn model proposes that this compound’s polyarginine domain binds DNA’s minor groove, neutralizing phosphate charges and facilitating chromatin condensation via inter-protamine disulfide bridges . Advanced simulations (e.g., molecular dynamics) refine this model by highlighting the role of terminal regions in intra-protamine hydrophobic interactions. Experimental validation involves X-ray crystallography of protamine-DNA complexes and atomic force microscopy to assess compaction efficiency in knockout models. Discrepancies in compaction dynamics under oxidative stress vs. reducing conditions should be analyzed using thiol-labeling assays .
Advanced: How can researchers address contradictory data linking this compound expression levels to male infertility?
Contradictions often arise from heterogeneous patient cohorts or methodological variability. To resolve this:
- Stratify populations by infertility etiology (e.g., oligospermia vs. DNA fragmentation) using PICOT criteria (Population: infertile males; Intervention: protamine quantification; Comparison: fertile controls; Outcome: fertilization rates) .
- Standardize protocols for sperm lysis and protamine extraction to minimize technical bias (e.g., use 5 mM DTT for disulfide bond reduction).
- Apply multivariate regression models to isolate this compound’s contribution from confounding factors (e.g., oxidative stress biomarkers, histone retention) .
- Cross-validate findings with single-sperm sequencing to correlate P4 levels with DNA integrity metrics.
Advanced: What in vitro systems can model this compound’s interaction with non-sperm cells for epigenetic studies?
While this compound is sperm-specific, its interaction with somatic cells can be studied via:
- Electroporation or lipofection to introduce this compound into somatic nuclei, followed by chromatin accessibility assays (e.g., ATAC-seq) to assess compaction effects.
- Co-culture systems with sperm-derived protamines and somatic cell lines, monitoring DNA damage responses via γH2AX staining .
- Surface plasmon resonance (SPR) to quantify binding kinetics between this compound and somatic histones, using purified proteins in varying redox conditions .
Basic: How to design a study investigating this compound’s role in paternal epigenetic inheritance?
- Population : Select male subjects with confirmed this compound aberrations (e.g., P1/P2 ratio imbalances).
- Intervention : Compare offspring outcomes (e.g., birth defects, gene methylation patterns) using bisulfite sequencing .
- Controls : Include offspring from males with normal protamine profiles.
- Outcome measures : Correlate this compound levels with imprinted gene methylation (e.g., H19, IGF2).
- Use structural equation modeling to account for maternal genetic and environmental confounders .
Advanced: What analytical challenges arise when detecting this compound in non-reproductive tissues, and how can they be mitigated?
This compound’s presence in non-sperm cells is controversial due to low abundance and antibody cross-reactivity. Strategies include:
- Immunoprecipitation-MS/MS : Enrich protamines from tissue lysates using anti-P4 antibodies, followed by peptide sequencing to confirm identity .
- Solvatochromic nanosensors : Utilize environment-sensitive dyes (e.g., DNNS) to detect protamine-heparin interactions in real-time, minimizing false positives from polycationic interferents .
- Electrochemical sensors : Employ polyion-sensitive membranes with redox-controlled extraction to enhance selectivity for this compound in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
